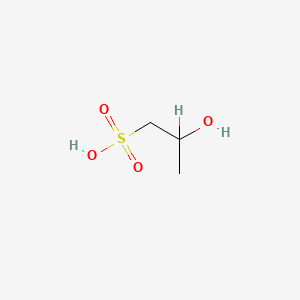
2-Hydroxy-1-propanesulfonic acid
Übersicht
Beschreibung
2-Hydroxy-1-propanesulfonic acid is a chemical compound that contains 15 bonds in total, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 hydroxyl groups, 1 secondary alcohol, and 1 sulfonic (thio-/dithio-) acid .
Synthesis Analysis
The synthesis of hydrogels related to this compound has been reported. For instance, hydrogels were synthesized via radical copolymerization of a 1:1 mixture of 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with different initiators and cross-linking reagents . Another synthesis involved the use of the Ritter reaction of acrylonitrile and isobutylene in the presence of sulfuric acid and water .Molecular Structure Analysis
The molecular structure of this compound includes 15 bonds in total: 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 hydroxyl groups, 1 secondary alcohol, and 1 sulfonic (thio-/dithio-) acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Functional Material Production
- Synthesis of Functional Materials : The synthesis process of 2-Hydroxy-1-propanesulfonic acid derivatives, like Oxiranemethanesulfonic acid sodium salt, is utilized for producing functional materials due to the presence of both epoxy and hydrophilic sulfonate groups. These derivatives can be used to make materials such as gelling agents, emulsifiers, photosensitive materials, and dye-protective agents (Chen Zheng-guo, 2005).
Textile Industry
- Chemical Modification of Cotton : Propane sultone, a derivative of this compound, has been used in nonaqueous solvents for chemical modification of cotton, improving its sulfur content and properties (Ward, Benerito, & Berni, 1972).
Polymer and Electronics
- Conductivity Enhancement in Polymer Films : 3-Hydroxy-1-propanesulfonic acid (HPSA) has been applied to enhance the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films, significantly boosting their conductivity and making them suitable as transparent electrodes in polymer solar cells (Zhao, Liu, Zhang, & Yang, 2018).
Biomedical Applications
- Polyelectrolyte Hydrogels in Biomedicine : Poly(2‐acrylamido‐2‐methyl‐1‐propanesulfonic acid) and its derivatives are used in creating hydrogels with applications in the biomedical field, such as in the design of tubular graspers (Yu et al., 2020).
Environmental Chemistry
- Lead Complexation Studies : The interaction of this compound derivatives with lead(II) has been studied, revealing the influence of these compounds on lead solution chemistry (Machado, Victoor, & Soares, 2007).
Catalysis and Surface Science
- Surface Active Properties : Derivatives of this compound have been synthesized to explore their surface-active properties, which are crucial in various industrial applications (Shi, Zhang, & Lu, 1993).
Alzheimer's Research
- Alzheimer's Disease Treatment : 3-amino-1-propanesulfonic acid, related to this compound,has been studied as a potential disease-modifying treatment for Alzheimer's disease. It binds to amyloid β, a protein associated with plaque deposition in the brain, and has been found to reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).
Analytical Chemistry
- Derivatization and Chromatography : this compound and its derivatives have been used in ion chromatography for the identification and separation of compounds, particularly in the context of epichlorohydrin analysis (Bruzzoniti et al., 2004).
Organic Synthesis
- Synthesis of Organic Intermediates : The compound has applications in the synthesis of organic intermediates, including its use in the preparation of various classes of surfactants and as a reagent in nucleophilic sulfoalkylation (Adamczyk, Chen, & Mattingly, 2001).
Material Science
- Improving Starch Properties : The derivative of this compound, 3-propanesulfonic-2-hydroxy, has been used to modify the properties of oxidized cassava starch, enhancing its paste stability, adhesion, and film performance in various applications (Wei, Wu, & Hou, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Hydroxy-1-propanesulfonic acid, also known as 2-hydroxypropane-1-sulfonic acid, is primarily used in the field of chromatography . It serves as a key component in the development of hydrophilic interaction liquid chromatography (HILIC) stationary phases . The primary targets of this compound are the polar analytes that need to be separated in the chromatographic process .
Mode of Action
The compound interacts with its targets (polar analytes) through a mixed mode of hydrophilic interaction and cation-exchange . This interaction allows for the retention and subsequent separation of polar analytes during the chromatographic process .
Biochemical Pathways
It plays a crucial role in the chromatographic separation of nucleosides, nucleobases, and acidic compounds . The compound’s interaction with these analytes can influence various biochemical pathways where these molecules are involved.
Pharmacokinetics
Its solubility in water is noted to be 0143 g/mL, which could influence its bioavailability .
Result of Action
The primary result of the action of this compound is the successful separation of polar analytes in a chromatographic process . This separation allows for the detailed analysis of complex mixtures, contributing to fields such as pharmaceuticals, metabolomics, and proteomics .
Action Environment
The action of this compound is influenced by environmental factors such as pH and ionic strength . The compound has a useful pH range of 8.9-10.3 and a pKa of 9.6 at 25 °C . Its activity is relatively stable between 0 and 150 mM NaCl .
Biochemische Analyse
Biochemical Properties
2-Hydroxy-1-propanesulfonic acid plays a significant role in biochemical reactions, particularly as a buffer in biological systems. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it is known to interact with caspases, a family of protease enzymes involved in apoptosis (programmed cell death). The interaction with caspases helps maintain the optimal pH and ionic strength required for their activity . Additionally, this compound can form complexes with metal ions, which can further influence enzyme activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of cyclic nucleotide phosphodiesterases, which play a crucial role in regulating intracellular levels of cyclic AMP and cyclic GMP . By modulating these signaling molecules, this compound can impact various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental setups. The compound is generally stable under physiological conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes such as sulfite oxidase and sulfonate dioxygenase, which play roles in the oxidation and degradation of sulfonate compounds . These interactions can influence metabolic flux and the levels of metabolites in cells, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytosol, mitochondria, or Golgi apparatus, where it can exert its effects on cellular processes. The localization can also be dynamic, changing in response to cellular conditions and signaling events.
Eigenschaften
IUPAC Name |
2-hydroxypropane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUNHYXJWDLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1561-96-2 | |
| Record name | sodium 2-hydroxypropane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-hydroxy-1-propanesulfonic acid?
A1: this compound has the molecular formula C3H8O4S and a molecular weight of 140.15 g/mol.
Q2: Is there any spectroscopic data available for this compound and its derivatives?
A2: Yes, several studies utilize spectroscopic techniques for characterization. For instance, Fourier transform infrared (FTIR) spectroscopy was used to confirm the successful synthesis of hydroxypropylsulfonated and caproylated cornstarch [], quaternized and hydroxypropylsulfonated oxidized tapioca starch [], and hydroxypropylsulfonated corn starch []. Additionally, nuclear magnetic resonance (NMR) spectroscopy, in conjunction with IR and elemental analysis, was employed to verify the structure and composition of 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt [].
Q3: How does the incorporation of this compound derivatives affect material properties?
A3: Studies show that incorporating this compound derivatives can significantly alter material properties. For example, hydroxypropylsulfonation of cornstarch enhanced its adhesion to polylactic acid (PLA) fibers [], while quaternization/hydroxypropylsulfonation of oxidized tapioca starch improved paste stability, adhesion to fibers, and modified film properties [].
Q4: What are the potential applications of this compound derivatives in various fields?
A4: this compound derivatives have shown promise in several applications. Research highlights their use in PLA sizing [], cotton and PLA sizing [], warp sizing of cotton yarns [], and as a component in cation-exchange monoliths [].
Q5: Can this compound derivatives be used as surfactants?
A5: Yes, 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt has been explored as a surfactant in the polymerization of fluoromonomers []. The anionic nature of this derivative allows it to stabilize polymerization reactions and influence the properties of the resulting polymers.
Q6: How do this compound derivatives contribute to the preparation of paper and cardboard?
A6: Crosslinked polyamides incorporating this compound derivatives, specifically 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt, have been investigated for their potential use in paper and cardboard production []. This application leverages the ability of these derivatives to modify the properties of polymers, potentially enhancing the strength and stability of paper products.
Q7: How is 3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid (CAPSO) utilized in biochemical research?
A7: CAPSO is a zwitterionic buffer commonly used in biochemical and biological research. Studies have investigated its use as a buffer component in polymerase chain reaction (PCR) amplification of bacterial 16S rRNA fragments [, ]. Additionally, CAPSO has been employed as a component in microemulsion electrokinetic chromatography (MEEKC) for the simultaneous determination of natural and synthetic estrogens [].
Q8: Are there any studies exploring the interactions of this compound derivatives with enzymes?
A8: Yes, research has examined the interaction of this compound derivatives with enzymes. Notably, 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonic acid (CHAPS) has been used to solubilize γ-secretase, an aspartic protease involved in amyloid beta-protein (Aβ) production [, ].
Q9: Have any computational chemistry studies been conducted on this compound derivatives?
A9: Yes, computational techniques have been employed to study these compounds. For instance, gas-phase binding energies for non-covalent Aβ-40 peptide/small molecule complexes were determined using collision-induced dissociation mass spectrometry and RRKM theory. This study involved this compound derivatives like 3-cyclohexylamino-2-hydroxy-1-propanesulfonic acid (CAPSO) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




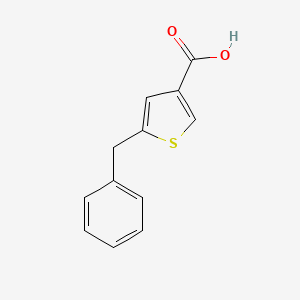



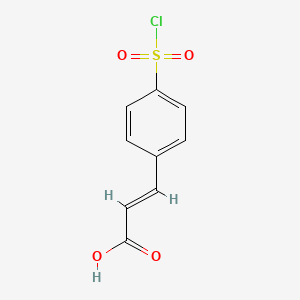
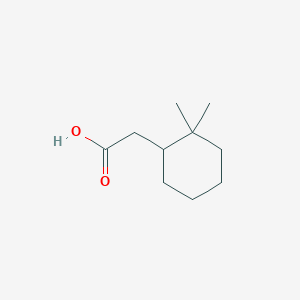
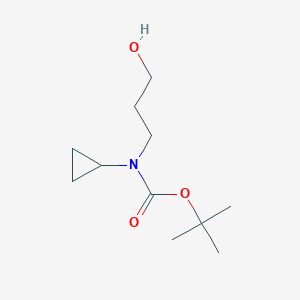
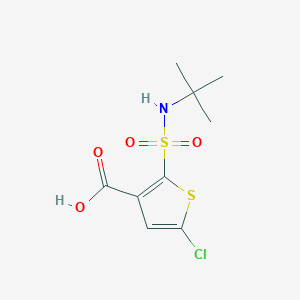
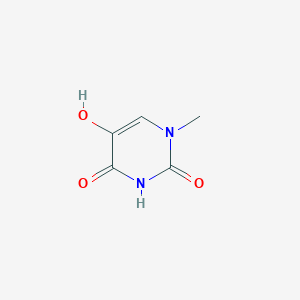



![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-decahydroquinoline-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3379368.png)